molecular formula C6H8N2O2S B6174571 4-(cyclopropanesulfonyl)-1H-pyrazole CAS No. 2758006-43-6

4-(cyclopropanesulfonyl)-1H-pyrazole

Cat. No.: B6174571
CAS No.: 2758006-43-6
M. Wt: 172.2
InChI Key:
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Description

4-(Cyclopropanesulfonyl)-1H-pyrazole is an organic compound characterized by the presence of a cyclopropane ring attached to a sulfonyl group, which is further connected to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropanesulfonyl)-1H-pyrazole typically involves the reaction of cyclopropanesulfonyl chloride with 1H-pyrazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Cyclopropanesulfonyl chloride+1H-pyrazoleThis compound+HCl\text{Cyclopropanesulfonyl chloride} + \text{1H-pyrazole} \rightarrow \text{this compound} + \text{HCl} Cyclopropanesulfonyl chloride+1H-pyrazole→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to ensure the compound’s purity and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropanesulfonyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfoxide derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

4-(Cyclopropanesulfonyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(cyclopropanesulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with various enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can also interact with biological macromolecules, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanesulfonyl chloride: A precursor used in the synthesis of 4-(cyclopropanesulfonyl)-1H-pyrazole.

    Cyclopropanesulfonamide: Another compound with a cyclopropane ring and a sulfonamide group.

    1H-pyrazole: The core structure of this compound.

Uniqueness

This compound is unique due to the combination of the cyclopropane ring, sulfonyl group, and pyrazole ring in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. The presence of the cyclopropane ring provides rigidity and stability, while the sulfonyl group enhances the compound’s reactivity and potential for forming strong interactions with biological targets.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(cyclopropanesulfonyl)-1H-pyrazole involves the reaction of cyclopropanesulfonyl hydrazine with ethyl acetoacetate followed by cyclization of the resulting intermediate.", "Starting Materials": [ "Cyclopropanesulfonyl hydrazine", "Ethyl acetoacetate", "Sodium ethoxide", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Dissolve cyclopropanesulfonyl hydrazine in ethanol and add sodium ethoxide. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add ethyl acetoacetate to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add acetic acid to the reaction mixture and heat to reflux for 4 hours.", "Step 4: Cool the reaction mixture and add water. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 5: Purify the product by column chromatography using a mixture of hexane and ethyl acetate as the eluent." ] }

CAS No.

2758006-43-6

Molecular Formula

C6H8N2O2S

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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